3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine
Description
3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine is a biphenyl derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of one phenyl ring and an amine (-NH₂) group at the 4-position of the adjacent ring. This compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, as exemplified by the synthesis of related compounds (e.g., 4-PIMCFTPA) using (4-(diphenylamino)phenyl)boronic acid and aryl bromide precursors under nitrogen atmosphere . The trifluoromethyl group enhances electron-withdrawing properties, making the compound valuable in organic electronics, particularly as a deep-blue emitter in OLEDs .
Properties
Molecular Formula |
C13H10F3N |
|---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
4-phenyl-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-8-10(6-7-12(11)17)9-4-2-1-3-5-9/h1-8H,17H2 |
InChI Key |
LWZWJESIHKSYSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reduction of Nitro Precursors
The most commonly reported method for preparing 3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine involves the reduction of the corresponding nitro derivative, 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl. This approach is well-documented and typically uses tin(II) chloride (SnCl₂) as the reducing agent in ethanol or ethyl acetate under heating conditions.
- Reaction:
4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl + SnCl₂ → 3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine - Conditions:
Heating in ethanol or ethyl acetate; reaction time varies depending on scale and temperature. - Yield:
High yields reported, typically around 95% purity. - Reference:
Glende et al., Mutation Research (2002), describing the reduction in detail with full characterization.
This method is favored due to its operational simplicity, cost-effectiveness, and scalability.
Cross-Coupling Strategies
Alternative synthetic routes involve palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to construct the biphenyl framework bearing trifluoromethyl and amine substituents.
- Starting Materials:
- 3-(Trifluoromethyl)phenylboronic acid or trifluoromethyl-substituted aryl halides
- 4-aminophenyl halides or protected amine derivatives
- Catalysts:
Palladium complexes such as Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands. - Bases:
Potassium carbonate or cesium carbonate in aqueous or mixed organic solvents. - Typical Conditions:
Heating at 80–110°C under inert atmosphere for 12–24 hours. - Yields:
Moderate to high (70–90%), depending on substrate purity and catalyst system. - Notes:
Post-coupling reduction of nitro groups may be required if nitro precursors are used. - Reference:
General synthetic strategies for trifluoromethylated biphenyl amines, including related compounds, are described in literature and patent sources.
One-Pot Trifluoromethylation of Amines
A novel, mild method reported involves direct trifluoromethylation of amines using bench-stable reagents such as (Me₄N)SCF₃ and silver fluoride (AgF).
- Reaction:
Primary or secondary amines react with (Me₄N)SCF₃ to form thiocarbamoyl fluoride intermediates, which upon treatment with AgF yield trifluoromethylated amines. - Conditions:
Room temperature to 50°C, in acetonitrile solvent, completed within 2 hours. - Advantages:
High selectivity, mild conditions, operational simplicity, and functional group tolerance. - By-products:
Salts such as [(Me₄N)HF₂] and Ag₂S, easily removed by precipitation and filtration. - Reference:
Published synthetic protocol in 2016 by researchers demonstrating late-stage trifluoromethylation of pharmaceutically relevant amines.
This method is attractive for late-stage functionalization but may require prior synthesis of the amine precursor.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reduction of Nitro Precursors | 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl | SnCl₂, ethanol/ethyl acetate, heating | ~95 | High yield, simple, scalable | Requires nitro precursor |
| Suzuki-Miyaura Cross-Coupling | Trifluoromethyl arylboronic acid + aryl halide | Pd catalyst, K₂CO₃, inert atmosphere, heat | 70–90 | Versatile, modular synthesis | Requires catalyst, longer time |
| One-Pot Trifluoromethylation | Primary/secondary amines | (Me₄N)SCF₃, AgF, MeCN, RT to 50°C | High | Mild, selective, late-stage | Requires amine precursor |
Characterization and Purity Data
- NMR Spectroscopy:
- ^1H NMR shows aromatic proton multiplets consistent with biphenyl structure.
- ^19F NMR displays a singlet around -62.3 ppm corresponding to the trifluoromethyl group.
- ^13C NMR exhibits characteristic quartets due to coupling with fluorine atoms (e.g., 1J_C-F ~270 Hz).
- Mass Spectrometry:
Molecular ion peak at m/z 247 [M+] confirms molecular weight. - Yields and Purity:
Isolated yields near 90–95% with high purity (>98% by HPLC) are achievable with optimized protocols.
Research Findings and Optimization Insights
- Steric and Electronic Effects:
The trifluoromethyl group is electron-withdrawing and sterically bulky, influencing coupling efficiency and regioselectivity. Electron-poor aromatic rings may slow palladium-catalyzed oxidative addition steps, requiring ligand optimization. - Purification:
Column chromatography on silica gel with ethyl acetate/hexane gradients and recrystallization from ethanol are standard. Chelating agents like EDTA can remove residual Pd catalyst. - Scale-Up Considerations:
Flow chemistry and microwave-assisted heating have been explored to improve reaction rates and catalyst turnover in larger scale syntheses. - Late-Stage Functionalization: The one-pot trifluoromethylation method allows direct modification of amines, expanding synthetic flexibility for drug discovery applications.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds .
Scientific Research Applications
Synthesis and Reactions
Biphenyl derivatives, including those with trifluoromethyl and amine groups, are crucial in developing new synthetic methodologies . For instance, fluorinated biphenyl compounds can be synthesized via Suzuki-Miyaura cross-coupling reactions, utilizing catalysts and bases to achieve desired products .
Pharmaceutical Applications
Biphenyl derivatives exhibit noteworthy biological activities, leading to their use in pharmaceuticals . Examples include:
- Adapalene: A third-generation topical retinoid containing a modified biphenyl structure, used for treating acne vulgaris and possessing anti-inflammatory and antibacterial properties .
- Sonidegib: A drug for treating basal cell carcinoma .
- Fenbufen and Flurbiprofen: Non-steroidal anti-inflammatory drugs (NSAIDs) with antipyretic properties, based on the biphenyl nucleus .
Chemical Properties and Characterization
The supplementary information provides NMR and MS data for various trifluoromethyl-biphenyl compounds, which is essential for characterizing and confirming their structures . For example, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile, and 3,4-Dimethoxy-4'-(trifluoromethyl)-1,1'-biphenyl are characterized using 1H NMR, 13C NMR, and 19F NMR spectroscopy .
Related Compounds
Several related compounds share structural similarities and potential applications :
- 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine
- 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
- 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl
- 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine
- 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride
- 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride
These compounds, including hydrochloride salts and diamino derivatives, may have unique properties and applications in various research fields .
Applications in Material Science
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Fluorinated Derivatives
3',4'-Difluoro-[1,1'-biphenyl]-4-amine (CAS 1184136-90-0)
- Structure : Two fluorine atoms at the 3' and 4' positions.
- Properties: Fluorine’s moderate electron-withdrawing effect reduces HOMO/LUMO levels compared to -CF₃.
- Applications : Used in analytical method validation and commercial drug production .
3'-Fluoro-[1,1'-biphenyl]-4-amine hydrochloride
Trifluoromethyl Positional Isomers
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine (CAS 400747-98-0)
- Structure : -CF₃ at 4' position, amine at 3-position.
- Properties: Meta-substituted amine may reduce conjugation efficiency compared to para-substitution. No boiling point data available; storage requires inert atmosphere .
- Applications : Likely used in similar electronic applications but with altered optoelectronic properties due to substitution pattern.
Comparison : The 3-CF₃/4-amine configuration in the target compound optimizes conjugation between the electron-rich amine and electron-deficient -CF₃ group, enhancing luminescent efficiency in OLEDs .
N-Substituted Derivatives
N-Isobutyl-[1,1'-biphenyl]-4-amine
- Structure : Isobutyl group attached to the amine.
- Properties : Yield = 75%; liquid at room temperature. Alkyl substitution increases solubility in organic solvents (e.g., DCM) but reduces thermal stability .
- Applications : Intermediate in organic synthesis.
N,N-Diphenyl Derivatives (e.g., 4-BICFTPA)
- Structure : Diphenylamine groups at the 4-position.
- Properties : Higher molecular weight (yield = 74%) and rigidity. The triphenylamine moiety improves hole-transport capabilities in OLEDs .
Comparison : The unsubstituted amine in 3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine allows for functionalization flexibility, whereas N-alkyl or N-aryl derivatives prioritize charge transport or solubility.
Torsional Energy and Conformational Effects
The torsional barrier (V₂) of [1,1'-biphenyl]-4-amine is -4.39 kcal/mol, influenced by substituent electronic effects. Key comparisons:
- Electron-Withdrawing Groups :
- Electron-Donating Groups :
Implications : The -CF₃ group in the target compound balances moderate torsional rigidity and electronic effects, favoring planar conformations for efficient π-orbital overlap in OLED emitters.
Data Tables
Table 1: Physical and Electronic Properties
Biological Activity
3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological properties, including enzyme interactions, cellular effects, and potential applications in drug development.
The compound features a trifluoromethyl group attached to a biphenyl structure, which enhances its lipophilicity and stability. These properties are crucial for its bioavailability and interaction with biological systems. The molecular formula for 3-(trifluoromethyl)-[1,1'-biphenyl]-4-amine is with a molecular weight of 273.68 g/mol.
Enzyme Interactions
3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are pivotal in drug metabolism. The presence of fluorine atoms increases the compound's binding affinity to these enzymes, making it a valuable tool in enzyme inhibition studies.
Cellular Effects
The compound influences several cellular processes:
- Signal Transduction : It modulates key signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.
- Gene Expression : Studies suggest that it can alter gene expression profiles in various cell types, potentially leading to changes in cellular behavior and function .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Interaction | Inhibits cytochrome P450 enzymes |
| Signal Pathway Modulation | Influences MAPK/ERK signaling |
| Gene Expression | Alters expression profiles in treated cells |
Antiproliferative Activity
Research indicates that 3-(trifluoromethyl)-[1,1'-biphenyl]-4-amine exhibits antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : In studies involving different cancer cell lines, IC50 values ranged from low micromolar to nanomolar concentrations, indicating potent activity against tumor cells. Specific derivatives have shown IC50 values as low as 0.98 µM against A549 cells (lung cancer) and MCF-7 cells (breast cancer) .
Case Study 1: Anticancer Activity
A recent study investigated the effects of 3-(trifluoromethyl)-[1,1'-biphenyl]-4-amine on A549 lung cancer cells. The compound was found to induce apoptosis through the activation of caspases and disruption of mitochondrial function. The study highlighted its potential as a lead compound for further development into anticancer therapies .
Case Study 2: Enzyme Inhibition Mechanism
Another study focused on the hydrolytic mechanism associated with compounds similar to 3-(trifluoromethyl)-[1,1'-biphenyl]-4-amine. It was observed that the compound could inhibit hepatic microsomal triglyceride transfer protein (MTP), which is linked to metabolic disorders. This inhibition resulted in elevated liver transaminases and increased hepatic fat deposition, suggesting both therapeutic potential and possible side effects related to liver function .
Q & A
Q. What role does the trifluoromethyl (-CF₃) substituent play in the compound’s physicochemical properties?
- Methodological Answer : The -CF₃ group enhances electron-withdrawing effects, influencing electronic distribution and torsional energy barriers. ’s torsional barrier data for substituted biphenyls (e.g., -4.37 kcal·mol⁻¹ for 4-(trifluoromethyl)-1,1'-biphenyl) suggests that -CF₃ increases steric hindrance and reduces rotational flexibility compared to unsubstituted biphenyl (-4.25 kcal·mol⁻¹). This impacts intermolecular interactions in catalysis or supramolecular assemblies .
Advanced Research Questions
Q. How do substituent position and electronic effects influence the torsional energy barriers of biphenyl-4-amine derivatives?
- Methodological Answer : Substituents alter electron density and steric bulk, directly affecting rotational barriers. ’s comparative table shows that electron-deficient groups (e.g., -NO₂ in 3-nitro derivatives) increase torsional barriers more than electron-rich groups (e.g., -NH₂). For 3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine, the meta-CF₃ group likely raises barriers due to inductive effects, which can be quantified via density functional theory (DFT) calculations .
Q. What challenges arise in achieving regioselectivity during cross-coupling reactions for trifluoromethyl-substituted biphenyl amines?
- Methodological Answer : Competing coupling sites and steric hindrance from -CF₃ require precise control of reaction conditions. highlights the importance of catalyst selection (e.g., Pd(OAc)₂-P(o-tol)₃ vs. Pd(PPh₃)₄) in minimizing side reactions. Directed ortho-metalation or protecting-group strategies (e.g., pinacol boronate esters in ) can improve regioselectivity .
Q. How can computational modeling guide the design of 3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine derivatives for pharmacological applications?
- Methodological Answer : Molecular docking and quantitative structure-activity relationship (QSAR) models can predict interactions with biological targets. notes biphenyl amines’ pharmacological relevance, while ’s piperidine-functionalized analogs demonstrate bioactivity exploration. Computational tools like AutoDock or Schrödinger Suite can simulate binding affinities to enzymes or receptors, guiding structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

